2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-BROMO-1-NAPHTHYL)-N’-{(E)-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]METHYLENE}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a brominated naphthalene moiety and a hydrazide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1-NAPHTHYL)-N’-{(E)-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]METHYLENE}ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Naphthalene: The naphthalene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-1-naphthyl bromide.
Formation of Hydrazide: The brominated naphthalene is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with 4-hydroxy-3,5-bis(2-methyl-2-propanyl)benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-1-NAPHTHYL)-N’-{(E)-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]METHYLENE}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced hydrazides and alcohols.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-(4-BROMO-1-NAPHTHYL)-N’-{(E)-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]METHYLENE}ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-1-NAPHTHYL)-N’-{(E)-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]METHYLENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, in cancer cells, it may inhibit the activity of certain kinases, thereby preventing cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-1-NAPHTHYL)-N’-{(E)-[4-HYDROXY-3,5-DIMETHYLPHENYL]METHYLENE}ACETOHYDRAZIDE
- **2-(4-BROMO-1-NAPHTHYL)-N’-{(E)-[4-HYDROXY-3,5-DIETHYLP
Properties
Molecular Formula |
C27H31BrN2O2 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H31BrN2O2/c1-26(2,3)21-13-17(14-22(25(21)32)27(4,5)6)16-29-30-24(31)15-18-11-12-23(28)20-10-8-7-9-19(18)20/h7-14,16,32H,15H2,1-6H3,(H,30,31)/b29-16+ |
InChI Key |
SVVVELVMGQVLKR-MUFRIFMGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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